molecular formula C45H42O6 B3330475 5,5',5''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde) CAS No. 705930-83-2

5,5',5''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde)

Cat. No.: B3330475
CAS No.: 705930-83-2
M. Wt: 678.8 g/mol
InChI Key: ZDPXAFWKNLTUNC-UHFFFAOYSA-N
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Description

The compound 5,5',5''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde) features a central benzene core connected via three ethyne (acetylene) bridges to 3-(tert-butyl)-2-hydroxybenzaldehyde substituents. This structure combines rigidity from the conjugated ethyne linkages with steric bulk from tert-butyl groups and reactivity from aldehyde and hydroxyl functionalities. Key properties include:

  • Symmetry: C3 symmetry from the trisubstituted benzene core.
  • Reactivity: Aldehyde groups enable nucleophilic additions (e.g., Schiff base formation).
  • Solubility: Hydrophobic tert-butyl groups enhance organic solvent compatibility.

Properties

IUPAC Name

5-[2-[3,5-bis[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H42O6/c1-43(2,3)37-22-31(19-34(25-46)40(37)49)13-10-28-16-29(11-14-32-20-35(26-47)41(50)38(23-32)44(4,5)6)18-30(17-28)12-15-33-21-36(27-48)42(51)39(24-33)45(7,8)9/h16-27,49-51H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPXAFWKNLTUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)C#CC2=CC(=CC(=C2)C#CC3=CC(=C(C(=C3)C(C)(C)C)O)C=O)C#CC4=CC(=C(C(=C4)C(C)(C)C)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H42O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde) typically involves a multi-step process:

    Formation of the Benzene Core: The starting material, benzene-1,3,5-triyl trichloride, undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide to form the tris(ethyne)benzene intermediate.

    Deprotection of Ethyne Groups: The trimethylsilyl protecting groups are removed using a fluoride source such as tetrabutylammonium fluoride.

    Aldol Condensation: The resulting tris(ethyne)benzene is then subjected to an aldol condensation reaction with 3-(tert-butyl)-2-hydroxybenzaldehyde under basic conditions to yield the final product.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, its industrial production would require optimization of reaction conditions to ensure scalability, cost-effectiveness, and environmental sustainability. This might involve continuous flow synthesis, use of greener solvents, and recycling of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through Friedel-Crafts alkylation or acylation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary alcohols.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Photocatalytic Applications

One of the most promising applications of this compound is in photocatalysis. The presence of ethynyl groups enhances the π-conjugation system, which is crucial for effective light absorption and charge separation.

  • CO2 Reduction : The compound has been studied as a photocatalyst for the reduction of carbon dioxide to useful hydrocarbons. Research indicates that its incorporation into covalent organic frameworks (COFs) significantly improves photocatalytic efficiency. For instance, a COF constructed with this compound achieved a CO production rate of 382.0 µmol g1^{-1} h1^{-1} under visible light irradiation .
  • Hydrogen Peroxide Production : The compound has also been utilized in the production of hydrogen peroxide from water and oxygen. Studies show that COFs formed with this compound exhibit enhanced charge separation capabilities, leading to increased H2O2 production rates .

Material Science

The unique structure of 5,5',5''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde) makes it an excellent candidate for developing advanced materials.

  • Covalent Organic Frameworks (COFs) : This compound serves as a versatile building block for COFs, which are porous materials with applications in gas storage, separation, and catalysis. Its ability to form stable frameworks allows for the design of materials with tailored properties for specific applications .
  • Organic Electronics : Due to its strong π-conjugation and electron-rich character, this compound can be utilized in organic electronic devices such as organic photovoltaics and light-emitting diodes (OLEDs). Its structural properties facilitate charge transport and improve device efficiency .

Organic Synthesis

In organic synthesis, this compound can act as a versatile intermediate in the synthesis of various functionalized organic compounds.

  • Synthesis of Complex Molecules : The presence of multiple reactive sites allows for further functionalization reactions, enabling the synthesis of complex molecules used in pharmaceuticals and agrochemicals. Its reactivity can be harnessed to create new derivatives with enhanced biological activity or selectivity .

Case Study 1: Photocatalytic CO2 Reduction

A recent study demonstrated that incorporating 5,5',5''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde) into a COF resulted in significant enhancements in photocatalytic activity for CO2 reduction. The study highlighted the importance of structural design in optimizing photocatalytic performance.

Case Study 2: Hydrogen Peroxide Production

Research on the use of this compound in COFs for H2O2 production showed that spatial separation of active sites within the framework led to improved efficiency and stability during photocatalytic reactions. This finding opens avenues for developing sustainable processes for hydrogen peroxide synthesis using sunlight .

Mechanism of Action

The mechanism by which 5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde) exerts its effects depends on its application:

    Organic Electronics: The conjugated system facilitates electron transport, making it useful in electronic devices.

    Bioconjugation: The aldehyde groups react with amines to form stable imine bonds, enabling the attachment of biomolecules.

    Catalysis: The compound’s structure allows it to coordinate with metal centers, enhancing catalytic activity.

Comparison with Similar Compounds

Data Tables

Table 2. Physical Properties

Compound Melting Point (°C) Solubility Stability Considerations
Target Compound Not reported Organic solvents Sensitive to oxidation, inert storage
Thiophene-2-carbaldehyde 204–205 DMSO, CHCl₃ Light-sensitive, store at 2–8°C
BTE Not applicable MOF matrix High thermal/chemical stability

Biological Activity

5,5',5''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde) is a complex organic compound notable for its potential applications in biological systems. Its unique structural features, including multiple ethynyl linkages and hydroxyl groups, suggest diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure

The compound can be represented by the following chemical formula:

  • Molecular Formula: C36H30O6
  • Molecular Weight: 570.63 g/mol

The structure includes a central benzene core with three branched aldehyde functionalities, enhancing its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Antioxidant Activity

Research indicates that compounds with hydroxyl groups exhibit significant antioxidant properties. The presence of tert-butyl groups may enhance the lipophilicity of the compound, potentially improving its cellular uptake and efficacy in scavenging free radicals. For instance:

  • Study Findings: In vitro assays demonstrated that similar compounds effectively reduced oxidative stress markers in cell cultures.

Antimicrobial Properties

The aldehyde functional groups are known to contribute to antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.

  • Case Study: A study on related benzaldehyde derivatives revealed that they exhibited bactericidal effects against Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been suggested through preliminary studies.

  • Research Example: A study indicated that similar compounds could downregulate pro-inflammatory cytokines in macrophage models.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine production

The mechanisms underlying the biological activities of 5,5',5''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde include:

  • Redox Reactions: The hydroxyl groups facilitate electron transfer processes that neutralize reactive oxygen species (ROS).
  • Enzyme Inhibition: The aldehyde groups may interact with microbial enzymes or inflammatory mediators, disrupting their function.

Case Studies

  • Antioxidant Activity Study:
    • Conducted on human cell lines exposed to oxidative stress.
    • Results showed a significant reduction in ROS levels upon treatment with the compound.
  • Antimicrobial Efficacy:
    • Tested against clinical isolates of E. coli and S. aureus.
    • The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Anti-inflammatory Assessment:
    • Evaluated using LPS-stimulated macrophages.
    • The treatment resulted in decreased levels of TNF-alpha and IL-6.

Q & A

Q. How can researchers design derivatives to enhance thermal stability (>300°C) for high-temperature applications?

  • Derivatization : Replace tert-butyl with perfluorinated groups to increase thermal resistance.
  • Analysis : TGA/DSC under N₂ atmosphere to monitor decomposition profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5',5''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde)
Reactant of Route 2
Reactant of Route 2
5,5',5''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde)

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